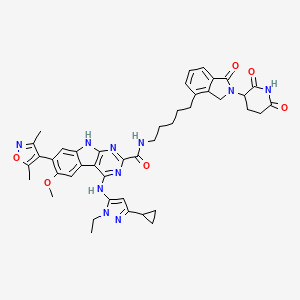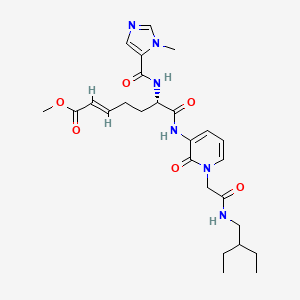![molecular formula C30H38ClN7O3 B612000 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide CAS No. 1391712-60-9](/img/structure/B612000.png)
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Vue d'ensemble
Description
CEP-37440 est un inhibiteur double hautement sélectif et puissant de la kinase d'adhésion focale (FAK) et de la kinase du lymphome anaplasique (ALK). Il a montré une efficacité significative dans l'inhibition de la prolifération de diverses lignées cellulaires cancéreuses, en particulier celles associées au cancer inflammatoire du sein .
Mécanisme D'action
Target of Action
CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . FAK1 is a cytoplasmic tyrosine kinase that localizes to focal adhesions and controls a number of cell pathways including proliferation, viability, and survival . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .
Mode of Action
CEP-37440 decreases cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This inhibition of FAK1 and ALK disrupts their respective signaling pathways, leading to decreased cell proliferation .
Biochemical Pathways
The inhibition of FAK1 and ALK by CEP-37440 affects several biochemical pathways. In particular, it has been shown to regulate genes involved in functions such as cellular growth and proliferation, cell cycle, cell death and survival, and cellular movement and cell-to-cell signaling and interaction . Among them, TGFβ1 and MMP3 were down-regulated and DKK3, CAV1, and TFPI2 were up-regulated by CEP-37440 .
Pharmacokinetics
Analogues structurally related to alk inhibitors have been optimized for metabolic stability, leading to improved metabolic stability, pharmacokinetic parameters, and in vitro activity against clinically derived resistance mutations .
Result of Action
CEP-37440 has been found to be effective against some inflammatory breast cancer (IBC) cells that express high levels of phospho-FAK1 (Tyr397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 . In vivo, after 7 weeks of CEP-37440 treatment, the breast tumor xenografts were smaller in mice treated with CEP-37440 compared to the controls .
Analyse Biochimique
Biochemical Properties
CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell proliferation and survival . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The IC50 values for FAK and ALK are 2.3 nM and 3.5 nM, respectively .
Cellular Effects
CEP-37440 has been shown to decrease the proliferation of certain IBC cell lines, such as FC-IBC02, SUM190, and KPL4 . It does this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This compound also affects the expression of genes related to apoptosis, interferon signaling, and cytokines .
Molecular Mechanism
The molecular mechanism of CEP-37440 involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation of FAK1, CEP-37440 disrupts the signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, CEP-37440 has been shown to decrease the proliferation of certain IBC cell lines over time . After 7 weeks of treatment, the breast tumor xenografts in mice treated with CEP-37440 were smaller compared to the controls .
Dosage Effects in Animal Models
In animal models, the effects of CEP-37440 vary with different dosages . At a dosage of 55 mg/kg, CEP-37440 was able to reduce the growth of the primary tumor and inhibit the development of spontaneous metastases in the brain .
Metabolic Pathways
It is known that CEP-37440 inhibits the activity of FAK1 and ALK, which are involved in several cellular processes, including cell proliferation and survival .
Transport and Distribution
Given its ability to inhibit FAK1 and ALK, it is likely that CEP-37440 can penetrate cells to reach these targets .
Subcellular Localization
Given that its targets, FAK1 and ALK, are located in the cytoplasm , it is likely that CEP-37440 also localizes to this region of the cell.
Méthodes De Préparation
La synthèse de CEP-37440 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Le composé est généralement synthétisé par une série de réactions organiques, y compris des réactions de substitution nucléophile et de cyclisation. Les méthodes de production industrielle de CEP-37440 sont conçues pour garantir une pureté et un rendement élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .
Analyse Des Réactions Chimiques
CEP-37440 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
CEP-37440 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de FAK et ALK, fournissant des informations sur la conception de nouveaux inhibiteurs.
Biologie : Il est utilisé pour étudier le rôle de FAK et ALK dans les processus cellulaires tels que la prolifération, la migration et la survie.
Médecine : Il a montré un potentiel prometteur dans les modèles précliniques du cancer, en particulier le cancer inflammatoire du sein, en inhibant la croissance tumorale et la métastase.
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant FAK et ALK .
Mécanisme d'action
CEP-37440 exerce ses effets en inhibant sélectivement l'activité kinase de FAK et ALK. FAK est une tyrosine kinase cytoplasmique qui joue un rôle crucial dans l'adhésion cellulaire, la migration et la survie. ALK est une tyrosine kinase réceptrice impliquée dans le développement et la progression de divers cancers. En inhibant ces kinases, CEP-37440 perturbe les principales voies de signalisation, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
CEP-37440 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of FAK and ALK, providing insights into the design of new inhibitors.
Biology: It is used to investigate the role of FAK and ALK in cellular processes such as proliferation, migration, and survival.
Medicine: It has shown promise in preclinical models of cancer, particularly inflammatory breast cancer, by inhibiting tumor growth and metastasis.
Industry: It is used in the development of new therapeutic agents targeting FAK and ALK .
Comparaison Avec Des Composés Similaires
CEP-37440 est unique dans son inhibition double de FAK et ALK, ce qui le distingue des autres inhibiteurs qui ne ciblent que l'une de ces kinases. Des composés similaires comprennent :
GSK-2256098 : Un inhibiteur sélectif de FAK actuellement en phase I des essais cliniques.
VS-6063 : Un autre inhibiteur de FAK en phase II des essais cliniques.
VS-6062 : Un inhibiteur de FAK en phase I des essais cliniques.
VS-4718 : Un inhibiteur de FAK en phase I des essais cliniques.
BI-853520 : Un inhibiteur de FAK en phase I des essais cliniques .
Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de sélectivité et de puissance.
Propriétés
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
| Record name | CEP-37440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-37440 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEP-37440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)











